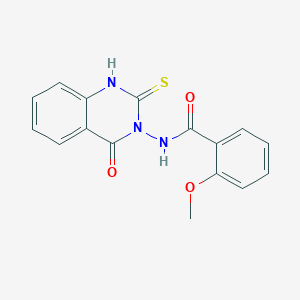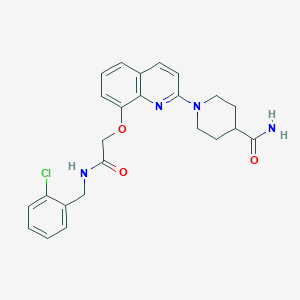
1-(8-(2-((2-Chlorobenzyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(8-(2-((2-Chlorobenzyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H25ClN4O3 and its molecular weight is 452.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antipsychotic Agent Research
Heterocyclic carboxamides, including derivatives similar to the specified compound, have been studied for their potential as antipsychotic agents. These compounds have shown binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, suggesting their potential in treating psychiatric disorders (Norman et al., 1996).
Antimicrobial and Antitubercular Activities
Derivatives of quinolinyloxy-piperazinyl(piperidinyl)-s-triazines, structurally related to the given compound, have shown significant antimycobacterial activity against Mycobacterium tuberculosis. These findings suggest potential applications in treating tuberculosis and related bacterial infections (Patel et al., 2011).
Inotropic Activity
1-Substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) piperidine-4-carboxamides, similar in structure to the requested compound, have been synthesized and evaluated for positive inotropic activity, showing potential as heart stimulants (Liu et al., 2009).
CGRP Receptor Antagonism
Compounds structurally related to the specified molecule have been developed as potent antagonists of the calcitonin gene-related peptide (CGRP) receptor. This receptor is a target for treating migraine and other conditions related to CGRP signaling (Cann et al., 2012).
Synthesis and Characterization of Piperazine Substituted Quinolones
Research into the synthesis of piperazine-substituted quinolones, including compounds structurally similar to the requested molecule, has been conducted. This research focuses on creating new molecules for potential pharmaceutical applications (Fathalla & Pazdera, 2017).
Novel Carboxamide Derivatives of 2-Quinolones
Novel N-(3-acetyl-2-oxoquinolin-1(2H)-yl)benzamide derivatives have been synthesized and evaluated for antimicrobial and antitubercular activities. These studies offer insights into the development of new therapeutic agents against bacterial and tuberculosis infections (Kumar et al., 2014).
Properties
IUPAC Name |
1-[8-[2-[(2-chlorophenyl)methylamino]-2-oxoethoxy]quinolin-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4O3/c25-19-6-2-1-4-18(19)14-27-22(30)15-32-20-7-3-5-16-8-9-21(28-23(16)20)29-12-10-17(11-13-29)24(26)31/h1-9,17H,10-15H2,(H2,26,31)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSQXHOIDNPPSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC(=O)NCC4=CC=CC=C4Cl)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
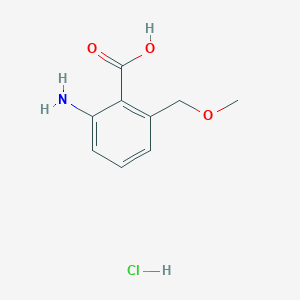
![(3-{[(4-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2806068.png)
![2,2-Dioxo-2lambda6-thiabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2806069.png)
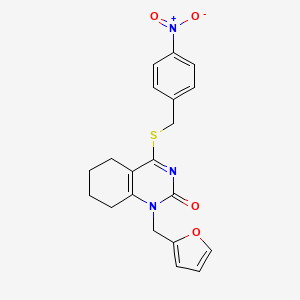
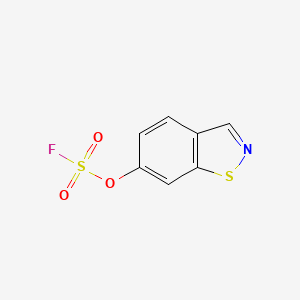
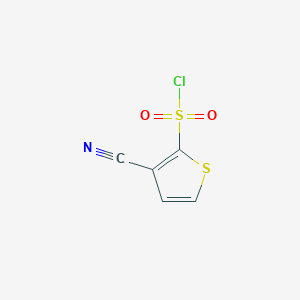
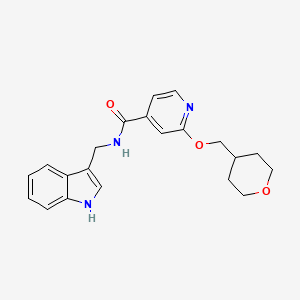
![(Z)-2-(benzo[d]oxazol-2-yl)-3-(3-nitrophenyl)-1-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B2806077.png)
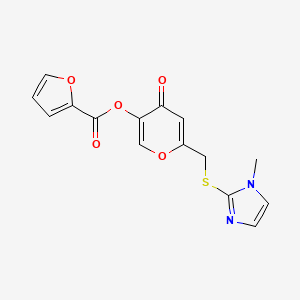
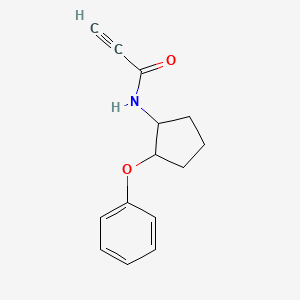
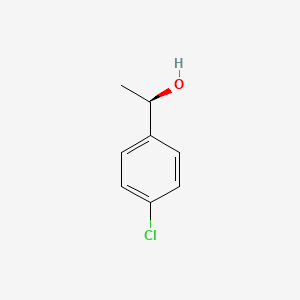
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(furan-2-yl)methanone](/img/structure/B2806088.png)

